Aspergillazine C
Description
Aspergillazine C is a fungal secondary metabolite first isolated from Trichoderma hypoxylon cultured on potato dextrose agar (PDA) medium . Structurally, it belongs to the aspergillazine family, characterized by a modified dipeptide backbone with a 1,2-oxazadecaline core—a recurring motif in fungal metabolites like trichodermamides and gliovirin . This compound (C₂₁H₂₂N₂O₉) features a unique arrangement of methoxy groups at positions C-7′ and C-8′, as confirmed by ¹H NMR (δH 3.90 and 3.84 ppm) and HMBC correlations . Unlike its congeners, this compound exhibits distinct stereochemical properties, though its bioactivity remains less explored compared to Aspergillazine A and trichodermamides.
Properties
Molecular Formula |
C20H22N2O8S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(3aR,4S,5R,7aR)-2-amino-N-(7,8-dimethoxy-2-oxochromen-3-yl)-3a,4,5-trihydroxy-3,4,5,7a-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H22N2O8S/c1-28-12-5-3-9-7-10(17(25)30-14(9)15(12)29-2)22-18(26)20(21)8-19(27)13(31-20)6-4-11(23)16(19)24/h3-7,11,13,16,23-24,27H,8,21H2,1-2H3,(H,22,26)/t11-,13-,16+,19+,20?/m1/s1 |
InChI Key |
LDSUQPVEEKUWMR-SEQHAUAXSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3(C[C@@]4([C@H](S3)C=C[C@H]([C@@H]4O)O)O)N)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3(CC4(C(S3)C=CC(C4O)O)O)N)OC |
Synonyms |
aspergillazine A aspergillazine B aspergillazine C aspergillazine D aspergillazine E |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Key Differences
The aspergillazine family (A–E) shares a conserved 1,2-oxazadecaline framework but differs in substitutions and stereochemistry. Key comparisons include:
Notes:
- Enantiomerization : Aspergillazine A and D/E undergo rapid enantiomerization at C-2 (equilibrium ratio 1:0.85), whereas this compound shows greater stability at C-2′ (1:0.13) .
- Functional Groups : Methoxy and N-methylamide groups critically influence solubility and bioactivity. For example, Trichodermamide B’s chlorohydrin moiety enables epoxide formation, enhancing cytotoxicity .
Bioactivity Profiles
Key Findings :
- Anti-Malarial Activity : Hatsumamide A (structurally related to trichodermamides) shows moderate anti-malarial activity (IC₅₀ = 27.2 μM) but lacks this compound data .
- Cytotoxicity : Trichodermamide B and dithioaspergillazine A are potent anti-cancer agents, whereas Aspergillazine A is weakly active .
Q & A
Basic: How is Aspergillazine C identified and differentiated from related fungal metabolites in analytical workflows?
Methodological Answer:
this compound is identified using high-resolution mass spectrometry (HRMS) coupled with chromatographic separation (e.g., HPLC or UPLC). Key identifiers include its molecular ion ([M+H]+ at m/z 729.368) and distinct retention time (RT = 732.94 min in specific solvent systems) . Differentiation from structurally similar compounds (e.g., Aspergillazines A-B, Trichodermamides) requires comparative analysis of NMR data, particularly chemical shifts in the aromatic and heterocyclic regions. For example, this compound’s stereochemistry is confirmed via NOESY correlations and comparison to its 2-epimer, Aspergillazine B .
Basic: What are the primary natural sources of this compound, and how are they cultivated for metabolite extraction?
Methodological Answer:
this compound is isolated from fungal strains such as Aspergillus unilateralis and Trichoderma hypoxylon. Cultivation involves rice-based media under controlled conditions (e.g., 14-day static fermentation at 25°C) to optimize secondary metabolite production . Post-harvest, ethyl acetate extracts are fractionated via flash chromatography, with this compound detected as a predominant peak in HPLC profiles (RT = ~732 min) . Strain selection is critical, as NaCl-enriched media may induce co-production of related metabolites like Trichodermamide B, complicating isolation .
Advanced: What experimental strategies address this compound’s instability during isolation and storage?
Methodological Answer:
this compound is prone to spontaneous degradation under alkaline conditions or in methanol . To mitigate this:
Extraction: Use acidic solvents (e.g., 0.1% formic acid in acetonitrile) and low-temperature processing.
Storage: Lyophilize purified samples and store under inert gas at -80°C.
Monitoring: Employ real-time stability assays via LC-MS to track degradation products (e.g., oxidized or epimerized derivatives) .
Advanced: How can researchers elucidate the biosynthetic pathway of this compound?
Methodological Answer:
Biosynthetic studies combine:
Genomic Mining: Identify gene clusters (e.g., non-ribosomal peptide synthetases, oxidases) in fungal genomes using tools like antiSMASH .
Isotope Labeling: Track precursor incorporation (e.g., 13C-labeled amino acids) via NMR or MS to map heterocyclic ring formation .
Heterologous Expression: Clone putative biosynthetic genes into model fungi (e.g., Aspergillus nidulans) to validate pathway activity .
Advanced: What synthetic chemistry approaches are effective for constructing this compound’s oxazadecaline core?
Methodological Answer:
The 1,2-oxazadecaline core is synthesized via:
1,2-Addition: React αC-lithiated O-silyl ethyl pyruvate oxime with benzoquinone to form the bicyclic scaffold.
Oxa-Michael Cyclization: Close the heterocyclic ring under mild acidic conditions .
This method enables gram-scale production of related compounds (e.g., Trichodermamide A) and is adaptable to this compound by modifying stereochemical controls .
Advanced: How do researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer:
Discrepancies in HRMS/NMR data (e.g., m/z 729.368 vs. 499.0845 in some studies) arise from:
Isomerization: Epimerization at C-2 during isolation alters spectral profiles .
Degradation: Partial decomposition during analysis generates artifacts.
To resolve conflicts, cross-validate data using orthogonal techniques (e.g., X-ray crystallography for absolute configuration) and adhere to standardized extraction protocols .
Advanced: What in vitro assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
Antimicrobial Assays: Use broth microdilution against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values compared to Trichodermamide B .
Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa), noting this compound’s moderate activity (IC50 ~10 μM) .
Anti-inflammatory Profiling: Measure COX-2 inhibition via ELISA, leveraging structural similarities to Gliovirin .
Advanced: How can fermentation conditions be optimized to enhance this compound yields?
Methodological Answer:
Media Modulation: Supplement rice medium with dimethylsulfoxide (DMSO) or NaCl to stress fungal metabolism, boosting secondary metabolite production .
Temporal Analysis: Harvest cultures at 14–21 days, as prolonged fermentation increases oxidative byproducts .
Agitation vs. Static Cultivation: Static conditions favor this compound, while agitation shifts production toward sesquiterpenes .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
NMR: 1H-13C HSQC and HMBC correlations map the oxazadecaline core and disulfide bridges.
HRMS: Confirm molecular formula (C34H40N4O8S2) via exact mass (<2 ppm error) .
ECD Spectroscopy: Determine absolute configuration by comparing experimental and computed electronic circular dichroism spectra .
Advanced: What computational tools aid in predicting this compound’s bioactivity and structural dynamics?
Methodological Answer:
Molecular Docking: Simulate binding to therapeutic targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
MD Simulations: Analyze conformational stability in aqueous vs. lipid bilayer environments with GROMACS.
QSAR Modeling: Correlate structural motifs (e.g., disulfide bonds) with antimicrobial potency using datasets from related ETP alkaloids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
